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Cat. No.: B1668863 Get Quote

An in-depth guide for researchers and drug development professionals on the history,

mechanism, and evaluation of the fourth-generation cephalosporin, Cefoselis Sulfate.

Cefoselis Sulfate, a fourth-generation parenteral cephalosporin, represents a significant

advancement in the fight against bacterial infections. Developed and launched in Japan, its

broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including

some resistant strains, has made it a valuable therapeutic agent. This technical guide provides

a comprehensive overview of the discovery, development, and key characteristics of Cefoselis
Sulfate, intended for researchers, scientists, and professionals in the field of drug

development.

Discovery and Development: A Timeline
Cefoselis, also known by its development code FK-037, was discovered and developed by the

Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd.[1] The development of

Cefoselis was part of a broader effort in the late 20th century to create new cephalosporins with

an expanded spectrum of activity and increased stability against β-lactamases.

The journey of Cefoselis from laboratory to clinic can be summarized in the following key

milestones:

Early 1990s: Synthesis and Preclinical Evaluation: Researchers at Fujisawa Pharmaceutical

synthesized a series of novel cephalosporin compounds, including the molecule that would
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become Cefoselis. Preclinical studies demonstrated its potent in-vitro and in-vivo

antibacterial activity against a wide range of pathogens.

1998: Launch in Japan: Following successful clinical trials, Cefoselis was launched in Japan

for the treatment of various bacterial infections.[2]

2005: Corporate Merger: Fujisawa Pharmaceutical Co., Ltd. merged with Yamanouchi

Pharmaceutical Co., Ltd. to form Astellas Pharma Inc., which continued the marketing and

post-market surveillance of Cefoselis.[1][3][4]

Chemical Synthesis
The chemical synthesis of Cefoselis Sulfate is a multi-step process involving the construction

of the core cephalosporin structure and the subsequent addition of its characteristic side

chains. The key structural feature of Cefoselis is the 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-

ium-1-yl]methyl] side chain, which contributes to its broad-spectrum activity.

A general outline of the synthesis is as follows:

Core Cephalosporin Synthesis: The synthesis typically starts with a readily available

penicillin or cephalosporin precursor. A series of chemical reactions are employed to

construct the 7-aminocephalosporanic acid (7-ACA) nucleus.

Side Chain Attachment at C-7: The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-

methoxyiminoacetyl]amino] side chain is attached to the 7-amino position of the 7-ACA core.

This side chain is common to many third and fourth-generation cephalosporins and confers

stability against many β-lactamases.

Side Chain Attachment at C-3: The novel 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-

yl]methyl] side chain is introduced at the C-3 position of the cephem ring. This step is crucial

for defining the unique antibacterial spectrum of Cefoselis.

Salt Formation: The final step involves the formation of the sulfate salt to improve the stability

and solubility of the drug for parenteral administration.
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis
Like all β-lactam antibiotics, Cefoselis Sulfate exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

Binding to Penicillin-Binding Proteins (PBPs): Cefoselis binds to and inactivates penicillin-

binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] PBPs

are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary

component of the bacterial cell wall.

Inhibition of Transpeptidation: The inactivation of PBPs by Cefoselis prevents the cross-

linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the

cell wall.[5]

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of

the bacterial cell, leading to cell lysis and death.[6]

The following diagram illustrates the mechanism of action of Cefoselis Sulfate:
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Caption: Mechanism of action of Cefoselis Sulfate.

In-Vitro and In-Vivo Efficacy
The antibacterial activity of Cefoselis Sulfate has been extensively evaluated in both in-vitro

and in-vivo studies.

In-Vitro Activity
Cefoselis demonstrates a broad spectrum of activity against a variety of Gram-positive and

Gram-negative bacteria. Its activity is often compared to other third and fourth-generation

cephalosporins.

Table 1: In-Vitro Activity of Cefoselis (MIC90 in μg/mL)
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Organism
Cefoselis (FK-
037)

Ceftazidime Cefepime Cefpirome

Staphylococcus

aureus (MSSA)
1 >128 4 2

Staphylococcus

aureus (MRSA)
8 >128 32 16

Streptococcus

pneumoniae
0.12 0.5 0.06 0.06

Escherichia coli ≤1 0.5 ≤0.25 ≤0.25

Klebsiella

pneumoniae
≤1 1 ≤0.25 ≤0.25

Pseudomonas

aeruginosa
16 8 8 8

Data compiled from various in-vitro studies. MIC90 represents the minimum inhibitory

concentration required to inhibit the growth of 90% of isolates.[8]

In-Vivo Efficacy
Animal models have been crucial in demonstrating the in-vivo efficacy of Cefoselis in treating

various infections.

Table 2: In-Vivo Efficacy of Cefoselis (FK-037) in Murine Infection Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7867295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infection Model Pathogen
Efficacy Measure (ED50 in
mg/kg)

Systemic Infection
Staphylococcus aureus

(MSSA)
0.39

Systemic Infection
Staphylococcus aureus

(MRSA)
1.56

Systemic Infection Escherichia coli 0.025

Systemic Infection Pseudomonas aeruginosa 1.56

Respiratory Tract Infection Klebsiella pneumoniae 0.78

ED50 represents the effective dose required to protect 50% of the animals from lethal infection.

[9]

Experimental Protocols
The evaluation of a new antibacterial agent like Cefoselis Sulfate relies on standardized and

reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of Cefoselis against various bacterial isolates is typically determined using the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).

Experimental Workflow for MIC Determination:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8436563/
https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Bacterial Isolate

Standardized Inoculum
(0.5 McFarland)

Inoculate Microtiter Plate

Serial Dilution of
Cefoselis Sulfate

Incubate at 35-37°C
for 16-20 hours

Visual Inspection for
Bacterial Growth

Determine MIC
(Lowest concentration with no visible growth)

Click to download full resolution via product page

Caption: Workflow for MIC determination.

Protocol:

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a

turbidity equivalent to a 0.5 McFarland standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1668863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Dilution: A series of twofold dilutions of Cefoselis Sulfate are prepared in a 96-well

microtiter plate containing a suitable broth medium.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is recorded as the lowest concentration of Cefoselis Sulfate
that completely inhibits visible bacterial growth.

In-Vivo Efficacy Studies (Murine Systemic Infection
Model)
Protocol:

Animal Model: Groups of mice are used for the study.

Infection: The mice are infected intraperitoneally with a lethal dose of the test pathogen.

Drug Administration: Cefoselis Sulfate is administered subcutaneously or intravenously at

various doses at specified time points post-infection.

Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is

recorded.

ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals

from death, is calculated.

Pharmacokinetics and Metabolism
The pharmacokinetic profile of Cefoselis Sulfate is characterized by its distribution,

metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Cefoselis in Animals and Humans
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Species
Dose
(mg/kg)

Route Half-life (h)
Cmax
(μg/mL)

AUC
(μg·h/mL)

Mouse 20 IV 0.2 100 25

Rat 20 IV 0.3 80 30

Dog 20 IV 1.0 120 150

Human 1000 IV 1.5-2.0 150-200 250-300

Values are approximate and can vary based on the specific study design.

Cefoselis is primarily excreted unchanged in the urine, indicating minimal metabolism.

Clinical Trials
Clinical trials have been conducted to evaluate the safety and efficacy of Cefoselis Sulfate in

human subjects for the treatment of various bacterial infections. These trials have typically

involved comparing Cefoselis to other established broad-spectrum antibiotics.

A multicenter, double-blind, randomized clinical trial in China demonstrated that intravenous

Cefoselis had equal clinical efficacy and safety to cefepime for the treatment of acute,

moderate, and severe bacterial infections.

Conclusion
Cefoselis Sulfate is a potent fourth-generation cephalosporin with a broad spectrum of

antibacterial activity. Its development by Fujisawa Pharmaceutical and subsequent launch

marked a significant addition to the therapeutic armamentarium against challenging bacterial

infections. The information presented in this technical guide provides a comprehensive

overview of its discovery, synthesis, mechanism of action, and preclinical and clinical

evaluation, serving as a valuable resource for researchers and drug development

professionals. Continued surveillance and research are essential to optimize its clinical use and

monitor for the emergence of resistance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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